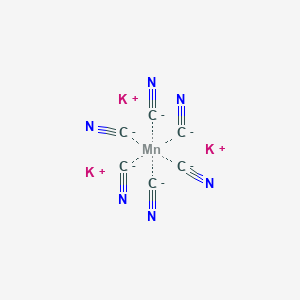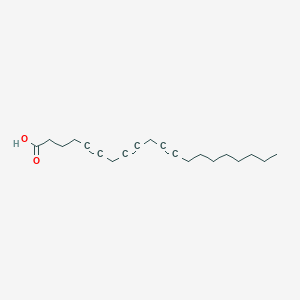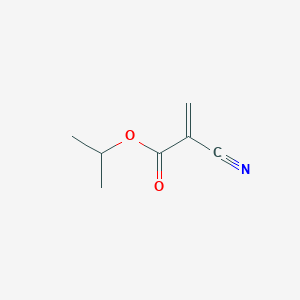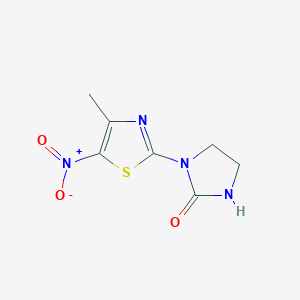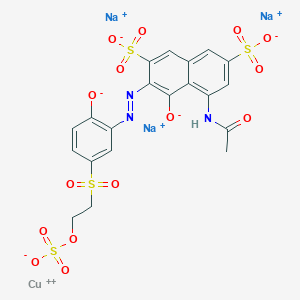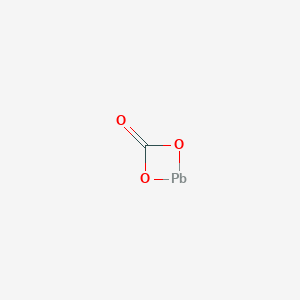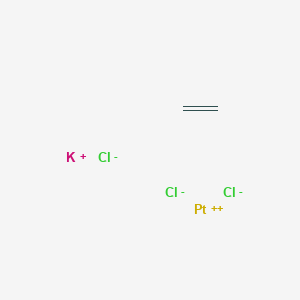
Potassium trichloro(ethylene)platinate(II)
Overview
Description
Preparation Methods
Potassium trichloro(ethylene)platinate(II) is commercially available as a hydrate. The compound is typically prepared from potassium tetrachloroplatinate(II) (K2[PtCl4]) and ethylene in the presence of a catalytic amount of tin(II) chloride (SnCl2) . The water of hydration can be removed in vacuo .
Chemical Reactions Analysis
Potassium trichloro(ethylene)platinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can alter the oxidation state of the platinum center.
Substitution: The chloride ligands in the compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium trichloro(ethylene)platinate(II) has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium trichloro(ethylene)platinate(II) involves coordination of the platinum center to the ethylene ligand. The Dewar-Chatt-Duncanson model explains how the metal is coordinated to the C=C double bond . The π-bonding between the metal and the alkene is weaker than the σ-bonding, allowing for rotation about the metal-alkene bond with a modest activation energy .
Comparison with Similar Compounds
Potassium trichloro(ethylene)platinate(II) can be compared with other platinum-based complexes, such as:
Potassium tetrachloroplatinate(II): Similar in that it contains platinum and chloride ligands but lacks the ethylene ligand.
Dichloro(1,5-cyclooctadiene)platinum(II): Another platinum-alkene complex but with different ligands and coordination environment.
The uniqueness of potassium trichloro(ethylene)platinate(II) lies in its historical significance and its role in the development of organometallic chemistry concepts .
Properties
IUPAC Name |
potassium;ethene;platinum(2+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.3ClH.K.Pt/c1-2;;;;;/h1-2H2;3*1H;;/q;;;;+1;+2/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUWJUARCXXPTH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3KPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12012-50-9 | |
| Record name | Platinate(1-), trichloro(η2-ethene)-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinate(1-), trichloro(eta2-ethene)-, potassium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(1-), trichloro(.eta.2-ethene)-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium trichloro(ethylene)platinate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of Zeise's salt and how it has been studied?
A1: Zeise's salt, with the molecular formula K[PtCl3(C2H4)].H2O, was one of the first organometallic compounds discovered. It features a platinum atom coordinated to three chlorine atoms and an ethylene molecule. The potassium ion acts as a counter-ion.
Q2: What is the significance of studying the infrared spectra of Zeise's salt?
A2: Infrared (IR) spectroscopy provides valuable information about the vibrational frequencies of molecules, which are directly related to the strength and nature of chemical bonds. In the case of Zeise's salt, analyzing its IR spectrum, as done in [], helps us understand the nature of the platinum-ethylene bond, a key characteristic of this organometallic compound. This understanding is crucial for comprehending the reactivity and potential applications of Zeise's salt and similar organometallic complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





